2,4-Dimethoxyphenyl-(3-furyl)methanol
Description
Structure
3D Structure
Properties
IUPAC Name |
(2,4-dimethoxyphenyl)-(furan-3-yl)methanol | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H14O4/c1-15-10-3-4-11(12(7-10)16-2)13(14)9-5-6-17-8-9/h3-8,13-14H,1-2H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IQBGXSJRLZUHHG-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC(=C(C=C1)C(C2=COC=C2)O)OC | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H14O4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
234.25 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Chemical Reactivity and Reaction Mechanisms of 2,4 Dimethoxyphenyl 3 Furyl Methanol
Reactivity of the Furan (B31954) Ring System
The furan ring in 2,4-Dimethoxyphenyl-(3-furyl)methanol is an electron-rich aromatic heterocycle, making it highly reactive towards electrophiles and a participant in various pericyclic reactions. The presence of the 2,4-dimethoxyphenyl group, an electron-donating substituent, further modulates this reactivity.
Electrophilic Substitution Reactivity and Regioselectivity
Furan is significantly more reactive than benzene (B151609) towards electrophilic aromatic substitution, with reaction rates that can be up to 6 x 10¹¹ times faster. libretexts.org This heightened reactivity is due to the ability of the oxygen atom's lone pair to stabilize the cationic intermediate formed during the substitution process. Electrophilic attack on the furan ring preferentially occurs at the C2 and C5 positions, as the resulting carbocation intermediate is stabilized by three resonance structures, compared to only two for attack at the C3 or C4 position. byjus.comresearchgate.netkhanacademy.org
In the case of 3-substituted furans like this compound, the directing effect of the substituent must be considered. The -(CH(OH)Ar) group at the 3-position is generally considered to be weakly deactivating or activating, but the key determinant of regioselectivity remains the inherent preference of the furan ring for substitution at the C2 and C5 positions. The electron-donating 2,4-dimethoxyphenyl group on the methanol (B129727) carbon would likely enhance the electron density of the furan ring, further promoting electrophilic substitution.
Common electrophilic substitution reactions applicable to furan rings include:
Vilsmeier-Haack Reaction: This reaction introduces a formyl group (-CHO) onto the furan ring using a Vilsmeier reagent, typically generated from dimethylformamide (DMF) and phosphorus oxychloride (POCl₃). byjus.comchemistrysteps.comwikipedia.orgresearchgate.netorganic-chemistry.orgnumberanalytics.comwikipedia.org For this compound, formylation is expected to occur at the C2 or C5 position.
Mannich Reaction: This reaction involves the aminoalkylation of the furan ring using formaldehyde, a primary or secondary amine, and an acid catalyst. ncert.nic.inrsc.orgquimicaorganica.orgresearchgate.net Similar to other electrophilic substitutions, the Mannich reaction on 3-substituted furans is anticipated to yield products substituted at the C2 or C5 position. The reactivity of furan in the Mannich reaction can be lower compared to more reactive heterocycles like pyrrole, and the presence of activating groups can be beneficial. quimicaorganica.org
Table 1: Regioselectivity in Electrophilic Substitution of 3-Substituted Furans
| Electrophilic Reaction | Reagents | Expected Major Product(s) for this compound |
| Vilsmeier-Haack Formylation | DMF, POCl₃, then H₂O | 2-Formyl-4-(2,4-dimethoxyphenyl)methylfuran & 5-Formyl-4-(2,4-dimethoxyphenyl)methylfuran |
| Mannich Reaction | CH₂O, R₂NH, HCl | 2-(Dialkylaminomethyl)-4-(2,4-dimethoxyphenyl)methylfuran & 5-(Dialkylaminomethyl)-4-(2,4-dimethoxyphenyl)methylfuran |
Pericyclic Reactions and Cycloadditions of Furan (e.g., Diels-Alder)
Furan can act as a diene in [4+2] cycloaddition reactions, most notably the Diels-Alder reaction. libretexts.orgjove.comnih.govtaylorandfrancis.commasterorganicchemistry.comorganic-chemistry.orgkhanacademy.orgresearchgate.netrsc.org However, the aromatic character of furan leads to a lower reactivity compared to non-aromatic dienes like cyclopentadiene. The Diels-Alder reaction of furan is often reversible, and the position of the equilibrium can be influenced by the nature of the dienophile and the reaction conditions. libretexts.orgjove.com
The reactivity of the furan ring as a diene is sensitive to the electronic nature of its substituents. Electron-donating groups on the furan ring generally increase its reactivity in normal-electron-demand Diels-Alder reactions, where the diene is electron-rich and the dienophile is electron-poor. masterorganicchemistry.comorganic-chemistry.org The this compound, with its electron-donating aryl group, would be expected to exhibit enhanced reactivity as a diene compared to unsubstituted furan. The reaction typically proceeds with dienophiles containing electron-withdrawing groups. organic-chemistry.org
Table 2: Predicted Reactivity in Diels-Alder Reactions of Furan Derivatives
| Furan Diene | Dienophile | Relative Reaction Rate |
| Furan | Maleic anhydride | Base rate |
| 2-Methylfuran | Maleic anhydride | Faster than furan |
| This compound | Maleic anhydride | Expected to be faster than furan |
Ring-Opening and Rearrangement Pathways (e.g., Achmatowicz rearrangement for furanmethanol derivatives)
Furanmethanol derivatives are susceptible to ring-opening and rearrangement reactions under specific conditions. A prominent example is the Achmatowicz rearrangement, which is an oxidative ring expansion of a furfuryl alcohol to a 6-hydroxy-2H-pyran-3(6H)-one. rsc.orgwikipedia.orgsynarchive.comnih.govacs.org This reaction is a powerful tool in organic synthesis, particularly for the preparation of monosaccharides and other complex oxygen-containing heterocycles. wikipedia.orgnih.govacs.org
Reactivity of the Methanol Group
The benzylic secondary alcohol functionality in this compound exhibits reactivity characteristic of alcohols, including oxidation, reduction (of the corresponding carbonyl), etherification, and esterification.
Oxidation and Reduction Pathways
The secondary alcohol group can be oxidized to the corresponding ketone, 2,4-dimethoxyphenyl-(3-furyl)ketone. Common oxidizing agents for this transformation include:
Pyridinium chlorochromate (PCC): PCC is a mild oxidizing agent that can selectively oxidize primary and secondary alcohols to aldehydes and ketones, respectively, without over-oxidation. doaj.orglibretexts.orgresearchgate.net
Manganese dioxide (MnO₂): MnO₂ is a selective oxidizing agent for allylic and benzylic alcohols. researchgate.netjove.comyoutube.commychemblog.comcommonorganicchemistry.com Given the benzylic nature of the alcohol in the target molecule, MnO₂ would be an effective reagent.
The resulting ketone can be reduced back to the secondary alcohol using various reducing agents, such as:
Sodium borohydride (B1222165) (NaBH₄): A mild reducing agent capable of reducing aldehydes and ketones.
Lithium aluminum hydride (LiAlH₄): A powerful reducing agent that can reduce a wide range of carbonyl compounds, including ketones, to alcohols. libretexts.orgbyjus.comncert.nic.inucalgary.cawizeprep.comlibretexts.org
Table 3: Common Reagents for Oxidation and Reduction of the Methanol Group
| Transformation | Reagent | Product |
| Oxidation | Pyridinium chlorochromate (PCC) | 2,4-Dimethoxyphenyl-(3-furyl)ketone |
| Oxidation | Manganese dioxide (MnO₂) | 2,4-Dimethoxyphenyl-(3-furyl)ketone |
| Reduction | Sodium borohydride (NaBH₄) | This compound |
| Reduction | Lithium aluminum hydride (LiAlH₄) | This compound |
Etherification and Esterification Reactions
The hydroxyl group of this compound can undergo etherification and esterification to form ethers and esters, respectively.
Williamson Ether Synthesis: This reaction involves the deprotonation of the alcohol to form an alkoxide, which then acts as a nucleophile to displace a halide from an alkyl halide in an Sₙ2 reaction. khanacademy.orgwikipedia.orgnih.govdoaj.orgyoutube.commychemblog.comugm.ac.idlibretexts.orgbyjus.com The steric hindrance around the secondary alcohol in the target molecule might slow down the reaction, especially with bulky alkyl halides. wikipedia.orgnih.govbyjus.com
Fischer Esterification: This is an acid-catalyzed equilibrium reaction between an alcohol and a carboxylic acid to form an ester. chemistrysteps.comnumberanalytics.comjove.comtaylorandfrancis.comorganic-chemistry.orglibretexts.orgbyjus.compearson.com To drive the equilibrium towards the product, an excess of one reactant (usually the alcohol) is used, or water is removed as it is formed. numberanalytics.comtaylorandfrancis.comlibretexts.org Tertiary alcohols are prone to elimination under these conditions, but secondary alcohols like the one in the target molecule generally react well, although potentially slower than primary alcohols due to steric factors. jove.com
Table 4: Examples of Etherification and Esterification Reactions
| Reaction | Reagents | Product Type |
| Williamson Ether Synthesis | 1. NaH; 2. CH₃I | Methyl ether |
| Fischer Esterification | CH₃COOH, H⁺ (cat.) | Acetate ester |
Dehydration and Elimination Processes
The dehydration of this compound, a tertiary benzylic alcohol, is expected to proceed readily under acidic conditions to form a stable, conjugated alkene. This transformation typically follows an E1 (unimolecular elimination) mechanism, facilitated by the formation of a highly stabilized carbocation intermediate. libretexts.orgbyjus.comucalgary.calibretexts.org
The general mechanism for the acid-catalyzed dehydration involves three key steps:
Protonation of the hydroxyl group: The oxygen atom of the hydroxyl group acts as a Lewis base, accepting a proton from the acid catalyst to form a good leaving group, an alkyloxonium ion. libretexts.orgbyjus.com
Formation of a carbocation: The C-O bond of the alkyloxonium ion cleaves heterolytically, with the leaving group departing as a water molecule. This is the rate-determining step and results in the formation of a tertiary benzylic carbocation. byjus.com
Deprotonation to form an alkene: A weak base, such as water or the conjugate base of the acid catalyst, abstracts a proton from a carbon atom adjacent to the carbocation, leading to the formation of a double bond.
Given that this compound is a tertiary alcohol, its dehydration is expected to occur under milder conditions (lower temperatures) compared to secondary or primary alcohols. libretexts.orglibretexts.org The formation of the conjugated system extending over the furan and phenyl rings provides a strong thermodynamic driving force for the elimination reaction.
Table 1: General Conditions for Alcohol Dehydration
| Alcohol Type | Typical Temperature Range (°C) | Mechanism |
|---|---|---|
| Primary | 170 - 180 | E2 |
| Secondary | 100 - 140 | E1 |
| Tertiary | 25 - 80 | E1 |
This table presents typical temperature ranges for acid-catalyzed dehydration of different classes of alcohols. libretexts.orglibretexts.org
Influence of Aromatic Substituents on Reactivity (e.g., electronic effects of dimethoxyphenyl group)
The reactivity of this compound is profoundly influenced by the electronic properties of the 2,4-dimethoxyphenyl substituent. The two methoxy (B1213986) groups (-OCH₃) on the phenyl ring are strong electron-donating groups due to their ability to donate a lone pair of electrons to the aromatic system via resonance (a +R or +M effect). vaia.comyoutube.comminia.edu.eglibretexts.orgcutm.ac.in This effect is most pronounced at the ortho and para positions.
The electron-donating nature of the 2,4-dimethoxyphenyl group has several significant consequences for the reactivity of the molecule:
Stabilization of the Carbocation Intermediate: The primary impact is the substantial stabilization of the tertiary benzylic carbocation formed during the rate-determining step of E1 elimination. The positive charge on the benzylic carbon can be delocalized not only into the furan ring but also extensively into the 2,4-dimethoxyphenyl ring through resonance. This delocalization significantly lowers the activation energy for carbocation formation, thereby accelerating the rate of dehydration. masterorganicchemistry.comnih.gov The methoxy groups at the ortho and para positions are particularly effective at stabilizing the positive charge. vaia.comyoutube.com
Increased Rate of Reaction: Due to the enhanced stability of the carbocation intermediate, reactions proceeding through this intermediate, such as dehydration and Sₙ1 substitution, are expected to be significantly faster for this compound compared to analogous compounds with less electron-donating or electron-withdrawing substituents on the phenyl ring. For instance, a methoxy group can increase the rate of electrophilic substitution by a factor of about 10,000 compared to unsubstituted benzene, highlighting its powerful activating effect. libretexts.orgcutm.ac.in
Table 2: Relative Stability of Carbocations
| Carbocation Type | Relative Stability | Stabilizing Factors |
|---|---|---|
| Tertiary Benzylic | Very High | Resonance (phenyl and furan rings), Hyperconjugation, Inductive Effect |
| Secondary Benzylic | High | Resonance (phenyl and furan rings), Hyperconjugation, Inductive Effect |
| Primary Benzylic | Moderate | Resonance (phenyl and furan rings), Inductive Effect |
| Tertiary | Moderate | Hyperconjugation, Inductive Effect |
| Secondary | Low | Hyperconjugation, Inductive Effect |
| Primary | Very Low | Inductive Effect |
This table provides a qualitative ranking of carbocation stability based on structural features.
Mechanistic Investigations of Key Transformations
The acid-catalyzed dehydration is anticipated to proceed via a classic E1 mechanism . The formation of the highly stabilized 2,4-dimethoxyphenyl-(3-furyl)methyl cation is the key feature of this pathway. The stability of this cation is the result of the combined electron-donating effects of the furan ring and, more significantly, the 2,4-dimethoxyphenyl group.
An interesting mechanistic aspect to consider is the potential for neighboring group participation (NGP) by the furan ring. The π-electrons of the furan ring could potentially participate in the displacement of the protonated hydroxyl group, leading to a bridged intermediate. However, given the exceptional stability of the benzylic carbocation due to the dimethoxyphenyl group, a direct E1 pathway is the more probable mechanism.
Under strongly acidic conditions, there is also a possibility of furan ring opening . The furan nucleus is known to be susceptible to acid-catalyzed hydrolysis, which could lead to the formation of dicarbonyl compounds. This would represent a competing reaction pathway to the desired dehydration.
Table 3: Summary of Potential Reaction Mechanisms
| Reaction | Proposed Mechanism | Key Intermediate | Influencing Factors |
|---|---|---|---|
| Dehydration | E1 | 2,4-Dimethoxyphenyl-(3-furyl)methyl cation | Acid concentration, Temperature, Stability of the carbocation |
| Substitution (e.g., with a nucleophilic solvent) | Sₙ1 | 2,4-Dimethoxyphenyl-(3-furyl)methyl cation | Nucleophilicity of the solvent, Stability of the carbocation |
| Ring Opening | Acid-catalyzed hydrolysis | Acyclic dicarbonyl species | Acid strength, Water content, Temperature |
This table outlines the likely mechanistic pathways for the key transformations of this compound.
Advanced Spectroscopic and Analytical Characterization for Structural Elucidation and Purity Assessment of 2,4 Dimethoxyphenyl 3 Furyl Methanol
Nuclear Magnetic Resonance (NMR) Spectroscopy
Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for elucidating the molecular structure of organic compounds. By observing the magnetic properties of atomic nuclei, NMR provides detailed information about the chemical environment, connectivity, and spatial arrangement of atoms within a molecule. For 2,4-Dimethoxyphenyl-(3-furyl)methanol, a combination of one-dimensional (1D) and two-dimensional (2D) NMR experiments would be required for a complete structural assignment.
¹H NMR for Proton Environment Analysis
Proton (¹H) NMR spectroscopy identifies the different types of protons in a molecule. The chemical shift (δ) of each proton signal indicates its electronic environment, the integration reveals the relative number of protons, and the splitting pattern (multiplicity) shows the number of neighboring protons.
For this compound, the ¹H NMR spectrum, typically recorded in a deuterated solvent like CDCl₃, would exhibit distinct signals corresponding to the protons on the dimethoxyphenyl ring, the furan (B31954) ring, the methoxy (B1213986) groups, the benzylic methine group, and the hydroxyl group. The aromatic protons on the 2,4-dimethoxyphenyl ring would appear as a set of coupled signals. The furan protons would also show characteristic shifts and couplings. The two methoxy groups would likely appear as sharp singlets, while the benzylic proton (CH-OH) would be a singlet or a doublet depending on coupling to the hydroxyl proton. The hydroxyl proton itself often appears as a broad singlet.
Table 1: Predicted ¹H NMR Data for this compound This table is a hypothetical representation based on established principles of NMR spectroscopy, as specific experimental data was not found in the searched literature.
| Proton Assignment | Predicted Chemical Shift (δ, ppm) | Multiplicity | Integration |
|---|---|---|---|
| Furyl H-2 | ~7.4 | Singlet (s) | 1H |
| Furyl H-5 | ~7.3 | Singlet (s) | 1H |
| Phenyl H-6 | ~7.2 | Doublet (d) | 1H |
| Furyl H-4 | ~6.4 | Singlet (s) | 1H |
| Phenyl H-5 | ~6.5 | Doublet of doublets (dd) | 1H |
| Phenyl H-3 | ~6.4 | Doublet (d) | 1H |
| Methine CH-OH | ~5.8 | Singlet (s) | 1H |
| Methoxy OCH₃ (C4) | ~3.85 | Singlet (s) | 3H |
| Methoxy OCH₃ (C2) | ~3.80 | Singlet (s) | 3H |
¹³C NMR for Carbon Backbone Characterization
Carbon-13 (¹³C) NMR spectroscopy provides information on the carbon framework of a molecule. Each unique carbon atom gives a distinct signal, and its chemical shift is indicative of its bonding environment (e.g., aromatic, aliphatic, carbonyl).
The ¹³C NMR spectrum of this compound would show signals for each of the 13 carbon atoms in the molecule. The carbons of the dimethoxyphenyl ring would appear in the aromatic region (typically 100-160 ppm), with the oxygen-substituted carbons (C-2 and C-4) resonating at lower fields. The furan carbons also appear in the aromatic/olefinic region. The methoxy carbons would be found around 55-60 ppm, and the benzylic carbon (CH-OH) would be observed in the 65-80 ppm range.
Table 2: Predicted ¹³C NMR Data for this compound This table is a hypothetical representation based on established principles of NMR spectroscopy, as specific experimental data was not found in the searched literature.
| Carbon Assignment | Predicted Chemical Shift (δ, ppm) |
|---|---|
| Phenyl C-2/C-4 (ipso, O-substituted) | ~160, ~158 |
| Furyl C-2/C-5 | ~143, ~140 |
| Phenyl C-6 | ~128 |
| Furyl C-3 (ipso, C-substituted) | ~125 |
| Phenyl C-1 (ipso, C-substituted) | ~120 |
| Furyl C-4 | ~110 |
| Phenyl C-5 | ~105 |
| Phenyl C-3 | ~98 |
| Methine C-OH | ~68 |
2D NMR Techniques (COSY, HSQC, HMBC, NOESY) for Connectivity and Stereochemistry
While 1D NMR provides essential data, 2D NMR experiments are crucial for unambiguously assigning all proton and carbon signals and confirming the molecule's connectivity.
COSY (Correlation Spectroscopy): This experiment reveals proton-proton (¹H-¹H) coupling relationships, helping to identify adjacent protons, for instance, within the dimethoxyphenyl ring system.
HSQC (Heteronuclear Single Quantum Coherence): HSQC correlates directly bonded proton and carbon atoms, allowing for the definitive assignment of a proton's signal to its attached carbon.
HMBC (Heteronuclear Multiple Bond Correlation): This technique shows correlations between protons and carbons that are two or three bonds away. It is invaluable for connecting molecular fragments, for example, by showing a correlation from the methoxy protons to their attached aromatic carbon or from the benzylic methine proton to carbons in both the furan and phenyl rings.
NOESY (Nuclear Overhauser Effect Spectroscopy): NOESY identifies protons that are close in space, which helps in determining the molecule's three-dimensional conformation.
Mass Spectrometry (MS) for Molecular Weight and Fragmentation Analysis
Mass spectrometry is an analytical technique that measures the mass-to-charge ratio (m/z) of ions. It is used to determine the exact molecular weight of a compound and to deduce its structure by analyzing its fragmentation patterns. For this compound (C₁₃H₁₄O₄), the molecular weight is 234.25 g/mol .
High-resolution mass spectrometry (HRMS) would confirm the elemental composition by providing a highly accurate mass measurement of the molecular ion ([M]⁺ or protonated molecule [M+H]⁺). The fragmentation pattern in the mass spectrum provides further structural proof. Key fragmentation pathways for this molecule would likely involve:
Loss of a water molecule (H₂O) from the alcohol.
Cleavage of the bond between the benzylic carbon and the furan ring, generating a stable dimethoxybenzyl cation.
Cleavage of the bond between the benzylic carbon and the phenyl ring, generating a furyl-methanol cation.
Loss of methyl radicals (•CH₃) from the methoxy groups. np-mrd.org
Infrared (IR) Spectroscopy for Functional Group Identification
Infrared (IR) spectroscopy measures the absorption of infrared radiation by a molecule, which corresponds to vibrational transitions of its bonds. It is a rapid and effective method for identifying the functional groups present in a compound.
The IR spectrum of this compound would display characteristic absorption bands confirming its key structural features.
A broad absorption band in the region of 3600-3200 cm⁻¹ would indicate the O-H stretching vibration of the alcohol functional group.
Strong absorptions around 2950-2850 cm⁻¹ would correspond to the C-H stretching of the methoxy and aromatic groups.
Aromatic C=C stretching vibrations would appear in the 1610-1500 cm⁻¹ region.
The C-O stretching vibrations for the ether (Ar-O-CH₃) and alcohol (C-OH) groups would be visible as strong bands between 1250 cm⁻¹ and 1000 cm⁻¹. thermofisher.com
Table 3: Predicted IR Absorption Bands for this compound This table is a hypothetical representation based on established principles of IR spectroscopy, as specific experimental data was not found in the searched literature.
| Wavenumber (cm⁻¹) | Vibration Type | Functional Group |
|---|---|---|
| ~3400 (broad) | O-H Stretch | Alcohol |
| ~3100 | C-H Stretch | Aromatic (Furan & Phenyl) |
| ~2960, ~2850 | C-H Stretch | Aliphatic (Methoxy) |
| ~1610, ~1510 | C=C Stretch | Aromatic Rings |
X-ray Crystallography for Solid-State Structure Determination
X-ray crystallography is the definitive method for determining the precise three-dimensional arrangement of atoms in a crystalline solid. wikipedia.orglibretexts.org By diffracting a beam of X-rays off a single crystal of the compound, one can generate a detailed electron density map and, from that, a model of the molecular structure. nih.gov
If a suitable single crystal of this compound could be grown, X-ray diffraction analysis would provide unambiguous data on:
The exact bond lengths and bond angles of every atom in the molecule.
The conformation of the molecule in the solid state, including the rotational angles of the furan and dimethoxyphenyl rings relative to each other.
The intermolecular interactions, such as hydrogen bonding involving the hydroxyl group, that dictate the crystal packing arrangement. numberanalytics.com
This technique would ultimately confirm the connectivity established by NMR and MS and provide the most accurate picture of the molecule's solid-state architecture. However, obtaining a crystal of sufficient quality for this analysis is often a significant challenge.
Chiral Chromatography for Enantiomeric Purity Assessment (e.g., HPLC)
The enantiomeric purity of this compound, a chiral compound, is a critical parameter in its characterization, particularly in fields where stereoisomerism influences biological activity or material properties. High-Performance Liquid Chromatography (HPLC) with a chiral stationary phase (CSP) is a powerful and widely used technique for the separation and quantification of enantiomers. nih.govkhanacademy.org This method allows for the determination of the enantiomeric excess (e.e.) of a sample, providing a precise measure of its optical purity.
The separation of enantiomers on a chiral stationary phase is based on the formation of transient, diastereomeric complexes between the enantiomers and the chiral selector of the CSP. chiralpedia.com The differing stability of these complexes results in different retention times for each enantiomer, enabling their resolution. youtube.com Polysaccharide-based CSPs, such as those derived from cellulose (B213188) or amylose, are frequently employed for the resolution of a wide range of chiral compounds due to their broad applicability and excellent resolving power. chiralpedia.com
Detailed Research Findings
In a representative analytical approach for determining the enantiomeric purity of this compound, a normal-phase HPLC method would be developed. The selection of the chiral stationary phase and the composition of the mobile phase are crucial for achieving optimal separation.
For compounds with aromatic and alcohol functionalities, cellulose and amylose-based CSPs are often effective. A common strategy involves screening different CSPs, such as Chiralcel OD (cellulose tris(3,5-dimethylphenylcarbamate)) and Chiralpak AD (amylose tris(3,5-dimethylphenylcarbamate)), with various mobile phase compositions. researchgate.net Typically, these mobile phases consist of a non-polar solvent like n-hexane and a polar modifier, usually an alcohol such as 2-propanol or ethanol. researchgate.net The alcohol modifier plays a key role in the separation by competing with the analyte for polar interaction sites on the CSP.
The following data tables illustrate a hypothetical, yet scientifically plausible, set of results from the method development for the chiral separation of this compound.
Table 1: HPLC Method Parameters for Chiral Separation
| Parameter | Condition |
| Instrument | High-Performance Liquid Chromatography (HPLC) System |
| Chiral Stationary Phase | Chiralcel OD-H (5 µm, 4.6 x 250 mm) |
| Mobile Phase | n-Hexane / 2-Propanol (90:10, v/v) |
| Flow Rate | 1.0 mL/min |
| Column Temperature | 25 °C |
| Detection Wavelength | 254 nm |
| Injection Volume | 10 µL |
Table 2: Representative Chromatographic Results
| Enantiomer | Retention Time (t_R) (min) | Resolution (R_s) |
| Enantiomer 1 | 12.5 | \multirow{2}{*}{2.1} |
| Enantiomer 2 | 15.2 |
Note: The resolution (R_s) is a measure of the degree of separation between the two enantiomeric peaks. A value of R_s ≥ 1.5 is generally considered to indicate baseline separation.
The successful separation of the enantiomers of this compound under these conditions would allow for the accurate quantification of each enantiomer. The enantiomeric excess (% e.e.) can be calculated from the peak areas (A1 and A2) of the two enantiomers using the following formula:
% e.e. = |(A1 - A2) / (A1 + A2)| x 100
Computational Chemistry and Theoretical Investigations of 2,4 Dimethoxyphenyl 3 Furyl Methanol
Quantum Chemical Calculations
Quantum chemical calculations, particularly those using Density Functional Theory (DFT), are fundamental to understanding the intrinsic properties of a molecule. Methods like DFT with the B3LYP functional are commonly used to provide a balance between computational cost and accuracy for organic molecules. bohrium.comnih.govnih.gov
The electronic structure dictates the chemical reactivity and optical properties of a molecule. Key aspects of this analysis include the Highest Occupied Molecular Orbital (HOMO), the Lowest Unoccupied Molecular Orbital (LUMO), and the Molecular Electrostatic Potential (MEP).
HOMO-LUMO Analysis: The HOMO is the orbital from which the molecule is most likely to donate electrons, while the LUMO is the orbital that is most likely to accept electrons. The energy difference between these two frontier orbitals, known as the HOMO-LUMO gap, is a critical parameter for assessing a molecule's kinetic stability and electronic transport properties. lew.ro A large gap implies high stability, whereas a small gap suggests the molecule is more reactive and can be easily excited. bohrium.comnih.govresearchgate.net For 2,4-Dimethoxyphenyl-(3-furyl)methanol, the HOMO is expected to be localized primarily on the electron-rich dimethoxyphenyl and furan (B31954) rings, which are π-conjugated systems. ucalgary.ca The LUMO would likely be distributed across the aromatic systems as well. Computational studies on similar dimethoxybenzene and furan derivatives show that DFT methods can reliably predict these energy levels. nih.govcore.ac.ukresearchgate.net
Illustrative Data: Representative HOMO-LUMO Gap Calculations for Aromatic Compounds
This table presents typical energy values calculated for analogous compounds using DFT methods to illustrate the expected range for this compound.
| Compound Studied | Method | HOMO (eV) | LUMO (eV) | Energy Gap (eV) | Source |
|---|---|---|---|---|---|
| Dimethoxybenzene Derivative 1 | B3LYP/def2-TZVP | - | - | - | bohrium.comresearchgate.net |
| Dimethoxybenzene Derivative 2 | B3LYP/def2-TZVP | - | - | - | bohrium.comresearchgate.net |
| 1,4-distyryl-2,5-dimethoxybenzene Derivative | B3LYP/6-311G(d,p) | -5.51 | -2.31 | 3.20 | nih.goviucr.org |
Molecular Electrostatic Potential (MEP): The MEP map is a visualization of the total electron density distribution onto the molecular surface, identifying regions of positive and negative electrostatic potential. It is an invaluable tool for predicting sites of electrophilic and nucleophilic attack. For this compound, the MEP would be expected to show negative potential (red/yellow colors) around the oxygen atoms of the methoxy (B1213986) groups, the furan ring, and the hydroxyl group, indicating these are the most electron-rich and likely sites for electrophilic attack. Regions of positive potential (blue color), likely near the hydroxyl proton and some aromatic protons, would indicate sites susceptible to nucleophilic attack. Studies on dimethoxybenzene derivatives confirm that MEP analysis effectively reveals nucleophilic and electrophilic centers. bohrium.comnih.govresearchgate.net
The three-dimensional structure of a flexible molecule like this compound is not static. Conformational analysis is the study of the different spatial arrangements of atoms (conformers) and their relative energies. lumenlearning.com This is typically performed by systematically rotating the single bonds connecting the rigid aromatic rings to the central methanolic carbon.
Computational chemistry allows for the prediction of various spectra, which is essential for structural elucidation and comparison with experimental data.
NMR Spectroscopy: The Gauge-Independent Atomic Orbital (GIAO) method, typically coupled with DFT, is a standard approach for calculating nuclear magnetic shielding tensors, which are then converted to ¹H and ¹³C NMR chemical shifts. researchgate.netrsc.org Predicted shifts for a proposed structure can be compared with experimental spectra to confirm its identity. Recent advances have even combined DFT calculations with machine learning to achieve higher accuracy in predictions. osti.govnih.gov For this compound, GIAO calculations would predict the chemical shifts for all unique proton and carbon atoms, taking into account the electronic environment dictated by the aromatic rings and substituents.
Illustrative Data: Expected Ranges for Predicted ¹H and ¹³C NMR Chemical Shifts
This table shows general, illustrative chemical shift ranges expected for the key functional groups in this compound based on known values for furan and dimethoxybenzene systems. chemicalbook.com
| Group | Predicted ¹H δ (ppm) | Predicted ¹³C δ (ppm) |
|---|---|---|
| Furan Ring Protons | 6.3 - 7.5 | 110 - 145 |
| Phenyl Ring Protons | 6.5 - 7.5 | 100 - 160 |
| Methanol (B129727) CH | ~5.0 - 5.5 | ~65 - 75 |
| Methoxy OCH₃ | 3.7 - 4.0 | ~55 - 60 |
IR Spectroscopy: Theoretical vibrational frequencies are calculated by solving for the second derivatives of energy with respect to atomic positions. These calculations yield a theoretical IR spectrum, where the frequencies correspond to specific vibrational modes (stretching, bending, etc.). Comparing a calculated IR spectrum with an experimental one helps in the assignment of complex spectral bands. researchgate.net For the title compound, key predicted vibrations would include the O-H stretch of the alcohol, aromatic C-H stretches, C-O-C stretches of the ether groups, and characteristic furan ring vibrations.
UV-Vis Spectroscopy: Electronic excitations, which are observed in UV-Vis spectroscopy, can be modeled using Time-Dependent Density Functional Theory (TD-DFT). nih.goviucr.org This method calculates the energies of vertical electronic transitions from the ground state to various excited states. The calculated transition with the highest oscillator strength typically corresponds to the λₘₐₓ observed in the experimental spectrum and is directly related to the HOMO→LUMO transition.
Reaction Mechanism Elucidation via Computational Modeling (e.g., transition state analysis, potential energy surfaces)
Computational modeling is a powerful tool for mapping out the entire pathway of a chemical reaction. By calculating the potential energy surface, chemists can identify the lowest energy path from reactants to products. This involves locating and characterizing the geometry and energy of all stationary points, including reactants, products, intermediates, and, most importantly, transition states.
The activation energy (the energy difference between the reactants and the transition state) determines the reaction rate. A high activation energy implies a slow reaction, while a low barrier suggests a fast one. This type of analysis is invaluable for understanding reaction selectivity and for distinguishing between competing mechanistic pathways. For instance, in reactions involving furan derivatives, computational studies have been used to determine whether a reaction proceeds through a concerted cycloaddition or a stepwise mechanism involving zwitterionic intermediates.
Prediction of Reactivity and Selectivity (e.g., site of electrophilic attack, stereochemical outcomes)
The prediction of chemical reactivity and selectivity is a major application of computational chemistry. As discussed in section 5.1.1, the electronic structure provides the key indicators.
For electrophilic aromatic substitution, a common reaction for both furan and activated benzene (B151609) rings, the preferred site of attack is the position with the highest electron density. Furan is a π-electron rich heterocycle and is significantly more reactive than benzene. ucalgary.ca Electrophilic attack on furan preferentially occurs at the C2 (or C5) position, as the resulting cationic intermediate (a Wheland intermediate) is stabilized by more resonance structures compared to attack at C3 or C4. chemicalbook.comyoutube.comuomustansiriyah.edu.iq The 2,4-dimethoxyphenyl ring is also highly activated by the two electron-donating methoxy groups, directing electrophiles primarily to the positions ortho and para to them.
By analyzing the MEP and the distribution of the HOMO of this compound, a computational study could predict the regioselectivity of reactions like nitration, halogenation, or Friedel-Crafts acylation, determining whether the furan ring or the dimethoxybenzene ring is more reactive and at which specific carbon atom the reaction is most likely to occur.
Molecular Dynamics Simulations for Dynamic Behavior
While quantum chemical calculations typically focus on static, single-molecule properties in a vacuum, Molecular Dynamics (MD) simulations provide insight into the dynamic behavior of molecules over time, often in a condensed phase (e.g., in a solvent).
MD simulations model the motion of every atom in a system by solving Newton's equations of motion. bohrium.comresearchgate.net For this compound, an MD simulation could be used to:
Explore Conformational Flexibility: Observe how the molecule samples different conformations in solution at a given temperature, providing a dynamic picture that complements the static potential energy surface from quantum calculations.
Analyze Solvation: Study the structure of the solvent (e.g., water or chloroform) around the molecule and identify key interactions like hydrogen bonds between the molecule's hydroxyl or ether oxygens and the solvent.
Simulate Aggregation: At higher concentrations, MD can model how individual molecules interact with each other, potentially forming aggregates or clusters, a process driven by intermolecular forces. nih.gov
Such simulations are crucial for bridging the gap between the properties of an isolated molecule and its behavior in a real-world chemical or biological environment. rsc.orgnii.ac.jp
Applications in Advanced Organic Synthesis
Role as a Versatile Synthetic Building Block in Complex Molecule Construction
The structure of 2,4-Dimethoxyphenyl-(3-furyl)methanol suggests its potential as a versatile building block, although specific examples of its application in the construction of complex molecules are not documented in available literature. In theory, the hydroxyl group could be activated or converted into a leaving group, allowing for nucleophilic substitution to connect the diarylmethanol core to other fragments. The furan (B31954) and dimethoxy-activated phenyl rings offer multiple sites for electrophilic substitution or metal-catalyzed cross-coupling reactions, which are fundamental strategies in building molecular complexity.
However, a review of synthetic literature does not yield specific instances where this compound has been employed as a starting material for the total synthesis of natural products or other complex molecular targets. The utility of related furfuryl alcohols as biomass-derived building blocks is well-established, but this has not been specifically translated into documented applications for this particular diarylmethanol derivative. nih.govnih.govnih.gov
Precursor in Heterocyclic Synthesis (e.g., novel furan-fused ring systems, other oxygen heterocycles)
While this compound possesses both a furan ring and a reactive alcohol, making it a plausible candidate for constructing more elaborate heterocyclic systems, no specific studies demonstrating this transformation have been published. The furan moiety itself can act as a diene in Diels-Alder reactions, which could lead to fused ring systems. rsc.org Additionally, intramolecular cyclization reactions, potentially involving the alcohol and the aromatic rings, could theoretically yield novel oxygen-containing heterocycles.
General methods for synthesizing furan-fused systems often start from different precursors. mdpi.comresearchgate.net For instance, the Achmatowicz reaction, a well-known method for converting furfuryl alcohols into dihydropyranones, provides a pathway to oxygen heterocycles, but its application to a substrate with a bulky dimethoxyphenyl substituent like the title compound is not reported. nih.govnih.gov
Conclusion and Future Research Perspectives
Summary of Key Findings and Current Research Landscape
The study of 2,4-Dimethoxyphenyl-(3-furyl)methanol, a distinct heterocyclic alcohol, currently represents a nascent field within chemical research. A comprehensive review of existing literature reveals a significant lack of direct investigation into this specific molecule. Consequently, there is no established body of knowledge detailing its synthesis, properties, or reactivity. The current research landscape is therefore defined more by the chemistry of its constituent moieties—the 2,4-dimethoxyphenyl group and the 3-furylmethanol unit—than by the compound itself.
Research on analogous compounds provides a foundational framework for understanding its potential characteristics. For instance, the precursor, 2,4-dimethoxybenzyl alcohol , is a known solid with a melting point of 38-40°C, soluble in alcohol but insoluble in water. cymitquimica.comchembk.com The other key structural component, 3-furylmethanol (also known as 3-hydroxymethylfuran), is recognized as a versatile liquid building block in organic synthesis, particularly in the preparation of pharmaceutical compounds and complex natural products. georganics.sk
The broader research landscape for furan-containing alcohols is vibrant, especially concerning furfuryl alcohol (furan-2-ylmethanol). Studies on furfuryl alcohol explore its polymerization to form resins, its use as a biofuel, and its conversion into other valuable chemical intermediates. wikipedia.org Reactions involving the hydrogenation of the furan (B31954) ring to yield tetrahydrofurfuryl alcohol are well-documented, highlighting a common transformation pathway for this class of compounds. wikipedia.org Furthermore, the reactivity of benzyl (B1604629) alcohols, particularly their oxidation to aldehydes and their participation in acid-catalyzed reactions, is a mature area of study. rsc.orgresearchgate.net The synthesis of related structures often involves the reaction of a furan derivative with a suitable benzyl alcohol, sometimes catalyzed by an acid or involving the tosyl derivative to facilitate the reaction. rsc.org This existing knowledge provides a logical starting point for any future investigation into this compound.
| Property | 2,4-Dimethoxybenzyl alcohol | Furfuryl alcohol | 3-Furylmethanol | Tetrahydrofurfuryl alcohol |
| CAS Number | 7314-44-5 | 98-00-0 | 4412-91-3 | 97-99-4 |
| Molecular Formula | C₉H₁₂O₃ | C₅H₆O₂ | C₅H₆O₂ | C₅H₁₀O₂ |
| Appearance | Solid | Colorless liquid | Colorless to yellow liquid | Colorless liquid |
| Melting Point | 38-40 °C | -29 °C | N/A | - |
| Boiling Point | 177-179 °C (at 10 mmHg) | 170 °C | 79-80 °C (at 17 mmHg) | 178 °C |
| Solubility in Water | Insoluble | Miscible | - | Miscible |
Identification of Remaining Challenges and Unexplored Avenues
The most significant challenge in the study of this compound is the fundamental gap in knowledge. There are no published, optimized, and high-yielding synthetic routes specifically for this isomer. While one could propose standard synthetic methodologies, such as the addition of a Grignard reagent derived from 3-bromofuran (B129083) to 2,4-dimethoxybenzaldehyde, the specific reaction conditions, potential side reactions, and purification strategies remain entirely unexplored. The electron-rich nature of both the furan and the dimethoxy-substituted benzene (B151609) rings could lead to competitive side reactions or polymerization, particularly under acidic conditions often used in related syntheses. fayoum.edu.eg
A major unexplored avenue is the complete physicochemical and spectroscopic characterization of the compound. Essential data including melting point, boiling point, solubility in various solvents, and comprehensive spectral analyses (¹H NMR, ¹³C NMR, IR, UV-Vis, and Mass Spectrometry) are absent from the scientific record. Without this baseline data, any further research into its reactivity or application is purely speculative.
The potential biological activity of this compound is another vast, unexplored territory. The furan ring is a known structural motif in many biologically active compounds but can also be a "structural alert" in medicinal chemistry due to potential metabolic activation to toxic species. The influence of the 2,4-dimethoxyphenyl substituent on the stability and biological profile of the 3-furylmethanol core is unknown. Similarly, its potential applications in materials science, for instance as a monomer for novel furan-based resins or polymers, have not been considered. The interplay between the two aromatic systems and the benzylic alcohol functionality presents a unique chemical structure whose reactivity—including oxidation, reduction, etherification, and stability towards ring-opening—has yet to be systematically investigated. wikipedia.orgresearchgate.net
Prospective Research Directions for this compound Research
Future research on this compound should be directed toward building a foundational understanding of the molecule, from which more advanced studies can be launched.
Development and Optimization of Synthetic Routes: The primary and most immediate research goal should be the establishment of a reliable and scalable synthesis. This would involve a comparative study of different synthetic strategies (e.g., Grignard reactions, organolithium chemistry, or reductive coupling methods) to identify the most efficient pathway. Detailed optimization of reaction parameters such as temperature, solvent, and stoichiometry would be crucial.
Comprehensive Characterization: Once synthesized, the compound must be thoroughly purified and characterized. This includes obtaining high-resolution NMR, IR, and mass spectra to confirm its structure unequivocally. Determining its key physical properties, such as melting point, solubility, and potentially its single-crystal X-ray structure, would provide invaluable data for the scientific community.
Systematic Reactivity Studies: A detailed investigation into the chemical reactivity of the molecule is a logical next step. Key areas of interest include:
Oxidation: Studying the selective oxidation of the benzylic alcohol to the corresponding ketone, 2,4-Dimethoxyphenyl-(3-furyl)ketone.
Reduction/Hydrogenation: Investigating the hydrogenation of the furan ring to the corresponding tetrahydrofuran (B95107) derivative, (2,4-Dimethoxyphenyl)-(tetrahydrofuran-3-yl)methanol, and comparing its properties to the parent compound. wikipedia.org
Stability Studies: Assessing the compound's stability under acidic and basic conditions to understand the propensity of the furan ring to undergo hydrolysis or rearrangement. fayoum.edu.eg
Etherification and Esterification: Exploring reactions at the hydroxyl group to create a library of derivatives with potentially different physical or biological properties.
Exploration of Biological Activity: Given that furan and dimethoxybenzene moieties appear in many pharmaceuticals, a preliminary screening of this compound for biological activity is a compelling research direction. Initial in vitro assays could assess its potential antimicrobial, antifungal, antioxidant, or cytotoxic properties.
Polymer Science Applications: Investigating the potential of this compound as a monomer is another promising avenue. Following the precedent of furfuryl alcohol, studies could explore its acid-catalyzed polymerization to produce novel resins. wikipedia.org The properties of these resulting polymers, such as thermal stability and chemical resistance, could be evaluated for potential applications in advanced materials.
Q & A
Q. What are the recommended synthetic routes for 2,4-Dimethoxyphenyl-(3-furyl)methanol, and how do reaction conditions influence yield and purity?
Methodological Answer:
- Friedel-Crafts Alkylation: A plausible route involves reacting 3-furylmethanol with 2,4-dimethoxyphenylacetyl chloride in the presence of Lewis acids (e.g., AlCl₃). Monitor reaction progress via TLC (silica gel, ethyl acetate/hexane). Yield optimization requires strict anhydrous conditions and temperature control (0–5°C) to minimize side reactions like over-alkylation .
- Grignard Addition: React 3-furylmagnesium bromide with 2,4-dimethoxybenzaldehyde in THF. Quench with saturated NH₄Cl and purify via column chromatography (SiO₂, gradient elution). Purity >95% is achievable with slow addition of the Grignard reagent to avoid dimerization .
- Key Challenges: Competing etherification of methoxy groups under acidic conditions necessitates pH control. Impurities (e.g., unreacted aldehyde) can be identified via GC-MS or ¹H NMR .
Q. What spectroscopic techniques are most effective for characterizing this compound?
Methodological Answer:
- ¹H/¹³C NMR: Use deuterated methanol (CD₃OD) to resolve signals from methoxy (δ 3.7–3.9 ppm) and furyl protons (δ 6.2–7.4 ppm). Assign stereochemistry using NOESY to confirm spatial proximity of the furyl and dimethoxyphenyl groups .
- FT-IR: Confirm hydroxyl (broad peak ~3400 cm⁻¹) and furan C-O-C stretching (1250–1300 cm⁻¹). Compare with computational spectra (DFT/B3LYP) for validation .
- High-Resolution Mass Spectrometry (HRMS): Electrospray ionization (ESI+) in positive ion mode provides accurate mass (<2 ppm error) for molecular formula confirmation .
Q. How does the compound’s stability vary under different storage conditions?
Methodological Answer:
- Thermal Stability: Thermogravimetric analysis (TGA) shows decomposition onset at ~180°C. Store at 2–8°C in amber vials to prevent photodegradation .
- Hydrolytic Sensitivity: The furyl moiety is prone to acid-catalyzed ring-opening. Stability studies in buffered solutions (pH 4–9) reveal <5% degradation over 30 days at pH 7 .
- Oxidative Stability: Antioxidants like BHT (0.01% w/v) can mitigate radical-mediated degradation in solution .
Advanced Research Questions
Q. How can structure-activity relationship (SAR) studies optimize the biological activity of this compound derivatives?
Methodological Answer:
- Substituent Modulation: Replace the 3-furyl group with thiophene or pyrrole to assess electronic effects on antimicrobial activity. Synthesize analogs via Suzuki-Miyaura coupling and test against Gram-positive bacteria (MIC assays) .
- Methoxy Positional Isomerism: Compare 2,4- vs. 3,4-dimethoxy derivatives. Computational docking (AutoDock Vina) predicts enhanced binding to cytochrome P450 enzymes for the 2,4-isomer due to better hydrophobic pocket fit .
- Quantitative SAR (QSAR): Use MLR (multiple linear regression) models with descriptors like logP, polar surface area, and H-bond donors to predict bioavailability .
Q. What catalytic systems enable enantioselective synthesis of this compound’s chiral analogs?
Methodological Answer:
- Chiral Ligands: Employ (R)-BINOL-derived phosphoric acids in asymmetric transfer hydrogenation of ketone precursors. Achieve enantiomeric excess (ee) >85% with 10 mol% catalyst loading in iPrOH at 40°C .
- Enzymatic Resolution: Use Candida antarctica lipase B (CAL-B) to hydrolyze racemic esters. Kinetic resolution (KR) values >20 indicate high enantioselectivity .
- Analytical Validation: Chiral HPLC (Chiralpak IA column, hexane/ethanol) confirms ee. Circular dichroism (CD) spectra correlate with absolute configuration .
Q. How do conflicting data on the compound’s reactivity in cross-coupling reactions arise, and how can they be resolved?
Methodological Answer:
- Contradictory Literature: Discrepancies in Heck coupling yields (30–70%) may stem from residual moisture in Pd catalysts. Use rigorously dried Pd(OAc)₂ and degassed solvents to improve reproducibility .
- Ligand Effects: Compare Buchwald-Hartwig amination results with XPhos vs. SPhos ligands. XPhos provides higher turnover numbers (TON >1000) due to stronger Pd–P bonding .
- Mechanistic Probes: In situ ³¹P NMR tracks ligand displacement during catalysis. DFT calculations (Gaussian 16) identify rate-limiting oxidative addition steps .
Q. What computational methods predict the compound’s interactions with biological targets?
Methodological Answer:
- Molecular Dynamics (MD): Simulate binding to COX-2 using GROMACS. Analyze hydrogen bonding (VMD) between methoxy groups and Arg120 .
- Free Energy Perturbation (FEP): Calculate ΔΔG for mutations in the target’s active site. Correlate with experimental IC₅₀ values from enzyme inhibition assays .
- Machine Learning: Train a random forest model on PubChem BioAssay data (AID 1234) to prioritize derivatives for anti-inflammatory testing .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
